1,1-Dimethylguanidine

Beschreibung

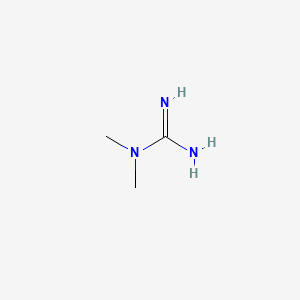

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dimethylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3/c1-6(2)3(4)5/h1-2H3,(H3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSQBOPZIKWTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1186-46-5 (unspecified sulfate), 22583-29-5 (mono-hydrochloride), 598-65-2 (sulfate[2:1]) | |

| Record name | N,N-Dimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60878702 | |

| Record name | DIMETHYLGUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3324-71-8, 6145-42-2 | |

| Record name | 1,3-Dimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLGUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1 Dimethylguanidine and Its Analogues

Strategic Approaches to 1,1-Dimethylguanidine Core Synthesis

The fundamental synthesis of this compound often involves the direct modification of the guanidine (B92328) backbone. These methods are foundational and have been refined over time to improve efficiency and selectivity.

Reactant-Based Synthetic Pathways (e.g., Guanidine with Methylating Agents)

The synthesis of this compound can be achieved through the reaction of guanidine with appropriate methylating agents. ontosight.ai Common methylating agents include methyl chloride or dimethyl sulfate (B86663), which introduce methyl groups onto the nitrogen atoms of the guanidine core. ontosight.ai Another established method involves the reaction of S-methylisothiourea sulfate with dimethylamine (B145610). This reaction proceeds under reflux conditions and yields this compound sulfate and methyl mercaptan as a byproduct. A different approach utilizes the interaction of dicyanodiamide with dimethylammonium chloride, which provides a direct route to the hydrochloride salt of this compound. This method has been shown to produce nearly quantitative yields.

Historically, the reaction of methyl isocyanate with methylamine (B109427) has also been described as a pathway to generate this compound. chembk.com Furthermore, substituted guanidines can be prepared by reacting urea (B33335) with substituted amine nitrates, such as diethyl amine nitrate, to form the corresponding substituted guanidines like dimethyl guanidine. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. Key parameters that are often adjusted include temperature, solvent, and the stoichiometry of reactants and catalysts. For instance, in reactions involving methylating agents, controlling the temperature is essential to prevent over-methylation. The choice of solvent can also significantly impact reaction outcomes. rsc.org

In a study focused on the Biginelli reaction to produce 2-aminodihydropyrimidines, optimization of conditions such as solvent and temperature was critical. units.it While water was found to be an unsuitable solvent, ethanol (B145695) gave the best results, with the optimal temperature being 120°C. units.it Lower temperatures or shorter reaction times resulted in lower conversions, whereas higher temperatures led to product decomposition. units.it Similarly, in the cascade synthesis of unsymmetrical 2-aminopyrimidines, solvent screening showed that DMF, DMSO, and NMP provided superior yields compared to toluene (B28343) or 1,4-dioxane. rsc.org The selection of a suitable base is also a critical factor that is often optimized to enhance reaction efficiency. rsc.orgresearchgate.net

Synthesis of Complex this compound Derivatives and Functionalized Analogues

Beyond the synthesis of the core molecule, significant research has been dedicated to the preparation of more complex derivatives and analogues of this compound. These efforts are driven by the quest for novel compounds with specific chemical and biological properties.

Formation of Substituted Guanidinium (B1211019) Salts and Their Preparative Significance

Substituted guanidinium salts are important intermediates in organic synthesis and have been prepared through various methods. For example, new substituted guanidinium tetrahydroxidohexaoxidopentaborate(1-) salts, including one derived from this compound, have been synthesized from boric acid and the corresponding substituted cation in a basic aqueous solution. mdpi.com These salts were obtained in crystalline form with yields ranging from 71% to nearly quantitative. mdpi.com

In another instance, the synthesis of proline-derived guanidine catalysts was attempted from this compound. rsc.org While the initial reaction appeared successful based on NMR analysis, the resulting products were highly polar and difficult to separate from byproducts. rsc.org Specifically, attempts to prepare 1,1-dimethyl substituted Cbz and Boc guanidines were unsuccessful, with only the starting guanidine material being recovered. rsc.org The synthesis of N¹,N²,N⁵-trisubstituted biguanides has been achieved by the fusion of an amine hydrochloride with 2-cyano-1,3-dimethylguanidine. nih.gov

| Reactants | Product | Significance |

| Boric acid, 1,1-dimethylguanidinium cation | [C(NH₂)₂(NMe₂)][B₅O₆(OH)₄] | Formation of a new crystalline polyborate salt. mdpi.com |

| Proline derivatives, this compound | Proline-derived guanidine catalysts | Synthesis of potentially more basic guanidine catalysts. rsc.org |

| Amine hydrochloride, 2-cyano-1,3-dimethylguanidine | N¹,N²,N⁵-trisubstituted biguanide (B1667054) | Access to complex biguanide structures. nih.gov |

Incorporating this compound Moiety into Heterocyclic Systems

The this compound unit can be incorporated into various heterocyclic structures, leading to compounds with diverse applications.

The synthesis of pyrimidine (B1678525) derivatives incorporating a this compound group is a significant area of research. One common method involves the condensation of a 1,3-bifunctional three-carbon fragment with a guanidine derivative. bu.edu.eg For example, ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates have been synthesized by reacting ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates with this compound. nih.gov

A one-pot synthesis of 2-substituted 5-vinylpyrimidines involves the cyclization of 1-vinylpiperidylacrolein with amidines, including this compound. sci-hub.cat Additionally, 2,4,6-trisubstituted pyrimidines have been synthesized where a this compound group is attached to the 2-position of the pyrimidine ring. researchgate.net The general synthesis of pyrimidines often involves the reaction of 1,3-dicarbonyl compounds with amidines. nih.gov More specifically, the reaction of β-formyl enamides with urea, as a source of the N-C-N fragment, can lead to pyrimidine derivatives. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product Type |

| Ethyl/methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates | This compound | 2-(Dimethylamino)-5-pyrimidinecarboxylates nih.gov |

| 1-Vinylpiperidylacrolein | This compound | 2-Substituted 5-vinylpyrimidine sci-hub.cat |

| Chalcones | This compound | 2,4,6-Trisubstituted pyrimidines researchgate.net |

Triazine Derivatives Synthesis

The synthesis of 1,3,5-triazine (B166579) derivatives often involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core, where reaction conditions such as temperature are carefully controlled to achieve the desired substitution pattern. mdpi.comderpharmachemica.com The first substitution typically occurs at low temperatures (around 0 °C), with subsequent substitutions requiring higher temperatures. mdpi.com

A specific method for incorporating the 1,1-dimethylguanidino moiety into a triazine structure involves the reaction of this compound with a dicyano-substituted aromatic compound. nih.gov For instance, 4,6-bis(4-cyanophenyl)-2-dimethylamino-1,3,5-triazine has been synthesized in a one-step process. nih.gov This reaction proceeds by treating 1,4-dicyanobenzene with this compound sulfate in the presence of sodium hydride. nih.gov

The detailed reaction is outlined below:

| Reactants | Reagents/Solvents | Conditions | Product |

| 1,4-Dicyanobenzene, this compound sulfate | Sodium hydride, N,N-Dimethylformamide (DMF) | Stirred at 0°C, then room temperature for 3 hours, followed by heating at 75°C for 3 hours. | 4,6-Bis(4-cyanophenyl)-2-dimethylamino-1,3,5-triazine |

This synthesis demonstrates a direct route to creating complex triazine derivatives from this compound, which are of interest for applications such as nucleic acid binding agents. nih.gov

Cyclic Guanidine Ring Formation

This compound can be utilized as a key building block in the formation of various heterocyclic systems containing a guanidine moiety. These cyclic guanidines are present in numerous natural products and medicinally relevant compounds. smolecule.com

A notable application is in the one-pot synthesis of 2-substituted 5-vinylpyrimidines, which involves the cyclization of 1-vinylpiperidylacrolein with an amidine, such as this compound. sci-hub.cat Furthermore, this compound participates in the cyclization with acrylates and methacrylates to yield dihydropyrimidines. sci-hub.cat However, the reaction kinetics are influenced by the substitution pattern of the guanidine. While guanidine and methylguanidine (B1195345) react within a few hours, this compound requires a significantly longer reaction time of 48 hours to achieve the cyclized product. sci-hub.cat

The following table summarizes a key finding in cyclic guanidine formation involving this compound.

| Reaction Type | Reactants | Key Observation | Reference |

| Dihydropyrimidine Synthesis | Acrylates/Methacrylates, this compound | Requires a 48-hour reaction time, significantly longer than less substituted guanidines. | sci-hub.cat |

This demonstrates both the utility and the specific reactivity considerations of this compound in constructing cyclic systems.

Preparation of Biguanide Analogues (e.g., Metformin (B114582) and Related Compounds)

This compound is structurally related to the biguanide class of compounds, most notably Metformin (1,1-dimethylbiguanide). preprints.orgwikipedia.org Metformin was first described in scientific literature in 1922 by Emil Werner and James Bell as a product in the synthesis of N,N-dimethylguanidine. wikipedia.orgbjd-abcd.com

The industrial synthesis of Metformin and its analogues typically involves the reaction of a cyanoguanidine (dicyandiamide) with an appropriate amine. For Metformin, this involves dimethylamine or its salt. A widely documented method is the reaction of dimethylamine hydrochloride with 2-cyanoguanidine (dicyandiamide, DCDA). google.comnih.gov This reaction is often carried out in a suitable solvent like xylene or an alcohol at reflux temperatures. google.com

An improved, patented process for preparing highly pure Metformin hydrochloride is detailed below.

| Reactants | Solvent | Conditions | Outcome |

| Dimethylamine hydrochloride (DMA HCl), 2-Cyanoguanidine (DCDA) | Alcoholic solvent (e.g., n-butanol) | Reflux for 16-28 hours, followed by cooling and filtration. | Pure Metformin hydrochloride is isolated directly from the reaction mixture. |

Other biguanide analogues include phenformin (B89758) and buformin. nih.gov Phenformin, for example, is synthesized by heating phenethylamine (B48288) with cyanoguanidine. nih.gov While structurally related, these analogues were associated with higher risks of adverse effects and were largely withdrawn from the market, unlike Metformin. bjd-abcd.comnih.gov

Recent research has also explored novel derivatives, such as LysMET, a polypeptide derivative of metformin, which is synthesized in a one-step reaction involving poly-l-lysine and dicyandiamide (B1669379) under acidic conditions and heat. preprints.org

Methodological Advancements in Guanidine Synthesis (e.g., Green Chemistry Considerations)

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry, aiming to develop more sustainable and environmentally friendly processes. beilstein-journals.org These principles include waste prevention, energy efficiency, and the use of safer solvents and catalysts. beilstein-journals.orgalfa-chemistry.com

Several advancements have been applied to the synthesis of guanidines and related heterocycles:

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields. A one-pot, microwave-assisted synthesis for substituted guanidines has been developed using water as a solvent, representing a significant green chemistry approach. jocpr.com Microwave-mediated methods have also been employed for the rapid and eco-friendly production of triazine derivatives and other heterocyclic compounds using organocatalysts like guanidine hydrochloride, often in solvent-free conditions. mdpi.comrsc.org

Mechanochemistry : Solvent-free synthesis through manual grinding or automated ball milling (mechanochemistry) offers a path to quantitative synthesis of guanidines without using bulk solvents, thus preventing the generation of solvent waste. beilstein-journals.org

Sustainable Solvents and Catalysts : Research has focused on replacing traditional volatile and often toxic organic solvents. The use of sustainable ethereal solvents like 2-MeTHF or CPME has enabled the synthesis of guanidines using highly reactive organolithium reagents under ambient temperature and in the presence of air and moisture—conditions typically forbidden in polar organometallic chemistry. rsc.org Additionally, the development of reusable, eco-friendly catalysts, such as copper-based nanostructures on biodegradable templates like sporopollenin, provides a sustainable pathway for various organic reactions. dst.gov.in

Biocatalysis : The use of enzymes (biocatalysts) offers a highly selective and eco-friendly route to synthesize complex molecules under mild conditions, minimizing hazardous by-products and aligning with the goals of sustainable pharmaceutical production. alfa-chemistry.com

The following table highlights some green chemistry approaches relevant to guanidine synthesis.

| Green Chemistry Approach | Key Feature | Example Application | Reference |

| Microwave-Assisted Synthesis | Rapid, energy-efficient, can use water as a solvent. | One-pot synthesis of substituted guanidines. | jocpr.com |

| Mechanochemistry | Solvent-free reaction conditions. | Quantitative synthesis of guanidines and ureas. | beilstein-journals.org |

| Sustainable Solvents | Use of greener, less toxic solvents like 2-MeTHF. | Organolithium-mediated synthesis of guanidines. | rsc.org |

| Advanced Catalysis | Reusable, non-toxic catalysts. | Copper-based nanocatalyst on a biomass template. | dst.gov.in |

These methodological advancements are crucial for reducing the environmental footprint of chemical manufacturing processes in the pharmaceutical and fine chemical industries.

Elucidation of Reaction Mechanisms Involving 1,1 Dimethylguanidine

Fundamental Mechanistic Pathways

The fundamental reaction pathways of 1,1-Dimethylguanidine are rooted in its pronounced basicity and its capacity to act as a potent nucleophile.

The guanidine (B92328) moiety endows this compound with strong basicity in organic reactions. This high basicity is a consequence of the remarkable stability of its conjugate acid, the 1,1-dimethylguanidinium ion. Upon protonation, the positive charge is delocalized across the central carbon and the three nitrogen atoms through resonance, creating a highly stable cation. This resonance stabilization makes the deprotonation of the guanidinium (B1211019) ion energetically unfavorable, which corresponds to a high pKa value for the parent compound.

The equilibrium for this protonation can be represented as: (CH₃)₂N-C(=NH)NH₂ + H⁺ ⇌ [(CH₃)₂N-C(NH₂)₂]⁺

The strong basicity of this compound allows it to serve as an effective proton acceptor in various organic reactions, facilitating reactions that require the deprotonation of weak acids or acting as a base catalyst. The relationship between the bond lengths within the guanidine skeleton and the aqueous pKa value has been a subject of study, where changes in C-N bond distances upon protonation reflect the feasibility of proton loss or acceptance. acs.org

The nitrogen atoms in this compound possess lone pairs of electrons, making the compound a competent nucleophile. It can participate in nucleophilic substitution reactions, where it attacks an electrophilic center, leading to the displacement of a leaving group. A common example is the alkylation of the guanidine nitrogen, which can proceed via a biphasic protocol to react with various alkyl halides, such as allyl bromide. scholaris.ca

In these reactions, one of the nitrogen atoms of this compound acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The mechanism can follow either an Sₙ1 or Sₙ2 pathway, depending on the substrate, solvent, and reaction conditions. solubilityofthings.comsaskoer.ca

Furthermore, this compound and its derivatives are key reagents in guanylation reactions, where a guanidino group is transferred to another molecule, typically an amine. For instance, N'-cyano-N,N-dimethylguanidine can be synthesized through the guanylation of dimethylamine (B145610) with cyanamide (B42294) derivatives, showcasing the formation of substituted guanidines.

Protonation Equilibria and Acid-Base Behavior in Organic Reactions

Radical-Mediated Reactions of this compound Derivatives

Pulse radiolysis studies have provided significant insights into the reactions of this compound with highly reactive radical species in aqueous solutions. researchgate.net

The reaction between this compound and the hydroxyl radical (•OH) has been investigated using pulse radiolysis. researchgate.net This interaction leads to the generation of reducing carbon-centered radicals over a pH range of 7 to 13. researchgate.netresearchgate.net The proposed mechanism suggests that the hydroxyl radical initially attacks a nitrogen atom, forming a nitrogen-centered radical. This transient species then undergoes a rapid intramolecular hydrogen atom shift, resulting in the formation of a more stable carbon-centered radical. researchgate.netresearchgate.net This scavenging activity against hydroxyl radicals is a key feature of its radical-mediated chemistry. kataliz.org.ua

The kinetics of this reaction have been quantified, demonstrating a high reactivity.

| Reacting Species | pH | Rate Constant (k) in dm³ mol⁻¹ s⁻¹ | Reference |

|---|---|---|---|

| •OH | 7.0 | 2.2 x 10⁹ | researchgate.net |

| O•⁻ | 13.0 | 2.8 x 10⁹ | researchgate.net |

Similar to its reaction with hydroxyl radicals, this compound also interacts with the sulfate (B86663) radical anion (SO₄•⁻). Studies have shown that this reaction produces transient species analogous to those observed with •OH. researchgate.netresearchgate.netresearchgate.net This indicates that the sulfate radical anion also oxidizes this compound, likely leading to the formation of carbon-centered radicals through a similar mechanism involving direct oxidation. researchgate.net The reactivity with sulfate radicals highlights its role in advanced oxidation processes where these radicals are employed. researchgate.net

Hydroxyl Radical Interactions in Aqueous Systems

Mechanistic Insights into Derivative Formation and Transformations

This compound serves as a building block for the synthesis of more complex molecules and derivatives. The mechanisms of these transformations often leverage the inherent reactivity of the guanidine group. For example, substituted cyanoguanidines, which are derivatives of guanidine, are used in the synthesis of biguanides. beilstein-journals.org One specific example involves the reaction of 2-cyano-1,3-dimethylguanidine with an amine hydrochloride via fusion to produce an N¹,N²,N⁵-trisubstituted biguanide (B1667054) in excellent yield. beilstein-journals.org

The formation of N'-cyano-N,N-dimethylguanidine itself involves the guanylation of dimethylamine, which can be facilitated by metal catalysts that activate the cyanamide electrophile for nucleophilic attack. These transformations illustrate how the fundamental nucleophilicity of the amine and the electrophilic nature of reagents like cyanamide can be harnessed to construct more elaborate chemical structures from a simple guanidine core.

Applications of 1,1 Dimethylguanidine in Advanced Organic Synthesis

As a Versatile Reagent and Catalyst in Organic Transformations

1,1-Dimethylguanidine serves as a versatile tool in organic chemistry, primarily functioning as a potent organic base catalyst and as a specialized ligand in transition-metal catalysis. scientificlabs.com Its strong basicity is instrumental in reactions that require deprotonation, such as condensation and esterification reactions.

A significant application of this compound is its role as an enhanced ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netsolubilityofthings.com This reaction is a cornerstone of modern synthetic chemistry, creating carbon-carbon bonds to assemble complex molecules. Research has shown that the guanidine (B92328) core is crucial for the effectiveness of the catalyst system, particularly in aqueous media. researchgate.net In this context, this compound (referred to as L3 in some studies) proved to be a more effective ligand compared to others like 2-amino-4,6-dihydroxy-pyrimidine (ADHP, L1) or tetramethylguanidine (L4), especially under challenging conditions with low substrate concentrations. solubilityofthings.com

This enhanced catalytic activity is particularly valuable for the site-specific labeling of peptides and proteins. researchgate.netsolubilityofthings.com For instance, the use of a Pd catalyst system with this compound as a ligand has enabled the successful labeling of proteins with the fluorine-18 (B77423) isotope via the prosthetic group [¹⁸F]4-fluorophenylboronic acid, a critical process for developing tracers for Positron Emission Tomography (PET) imaging. researchgate.netdepaul.edu

Table 1: Performance of Guanidine-based Ligands in Suzuki-Miyaura Coupling

| Ligand | Structure | Protein Conversion (%) at 0.5 mM Substrate | Key Finding |

|---|---|---|---|

| L1 (ADHP) | 2-amino-4,6-dihydroxypyrimidine | ~0% | Ineffective at low substrate concentrations. solubilityofthings.com |

| L2 | 2-dimethylamino-4,6-dihydroxypyrimidine | 38% | Moderate effectiveness. solubilityofthings.com |

| L3 (this compound) | (CH₃)₂NC(=NH)NH₂ | 58% | Most effective ligand under constrained conditions. solubilityofthings.com |

| L4 (Tetramethylguanidine) | ((CH₃)₂)NC(=N(CH₃)₂)NH₂ | <15% | Lower effectiveness compared to L3. solubilityofthings.com |

Building Block Strategy in Complex Molecule Synthesis

Beyond its catalytic roles, this compound functions as a fundamental "building block"—a chemical entity whose molecular framework is incorporated into a final, more complex structure. mdpi.comnih.gov Its reactive functional groups allow it to be a starting point for the modular construction of a wide array of organic compounds.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, and their synthesis is a major focus of organic chemistry. beilstein-journals.org Guanidine derivatives are established precursors for various heterocyclic systems like pyrimidines and 1,3,5-triazines. beilstein-journals.org

This compound, specifically its sulfate (B86663) salt, has been identified as a substrate for the modified Pictet-Spengler reaction. scbt.com The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and other related heterocyclic structures, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.org The use of this compound in this reaction demonstrates its direct application in building complex heterocyclic scaffolds.

Furthermore, this compound is utilized in the synthesis of specific pyrimidine (B1678525) derivatives. It is a documented reagent in the preparation of N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine, showcasing its role in constructing substituted pyrimidine rings, which are important cores in medicinal chemistry. sigmaaldrich.com

The utility of this compound as a building block extends to the synthesis of other structurally diverse molecules, most notably other guanidine-containing compounds. A prime example is its role in the synthesis of Metformin (B114582). researchgate.net Metformin, an N,N-dimethylbiguanide, is a widely used medication. wikipedia.org Historically, Emil Werner and James Bell first described Metformin in 1922 as a product in the synthesis of N,N-dimethylguanidine, highlighting the close synthetic relationship between these compounds. researchgate.netwikipedia.org Modern syntheses can involve the reaction of dimethylamine (B145610) hydrochloride with cyanoguanidine, where the N,N-dimethylguanidine moiety effectively becomes the core of the resulting biguanide (B1667054) structure. preprints.org

This demonstrates a key building block strategy where this compound or its synthetic equivalents are elaborated upon to create larger, functionally distinct molecules. Its ability to act as a guanylating agent, or a precursor to one, allows for the introduction of the dimethylguanidinyl group into various molecular scaffolds, thereby increasing structural and functional diversity. cdnsciencepub.com

Construction of Nitrogen-Containing Heterocycles

Contribution to New Chemical Material Development (e.g., Energetic Materials Precursors)

The development of new materials with specific functions is a critical area of chemical research. Guanidine and its derivatives, known for their high nitrogen content and heat of formation, are often used as precursors for energetic materials such as explosives and propellants. solubilityofthings.com

While this compound itself is not typically used as an end-product energetic material, it serves as a valuable precursor. Its derivatives, particularly heterocyclic compounds formed from it, have shown promise in this area. For instance, biguanides derived from guanidines can be used to synthesize heterocyclic structures like 1,2,4-triazoles. beilstein-journals.org Research has shown that these resulting N¹-(1,2,4-triazolyl)biguanides can be applied as new solid energetic materials. beilstein-journals.orgbeilstein-journals.org The synthesis involves reacting a guanidine derivative with other reagents to form a nitrogen-rich heterocyclic system, which is a common characteristic of modern energetic compounds. nih.gov Therefore, this compound contributes to this field by providing the foundational chemical structure needed to build more complex, energy-rich molecules. vulcanchem.com

Catalytic Roles and Functionalization of 1,1 Dimethylguanidine

Organocatalysis Utilizing 1,1-Dimethylguanidine as a Base

This compound, also known as N,N-Dimethylguanidine, is a strong organic base that serves as an effective organocatalyst in a variety of chemical transformations. chembk.comontosight.ai Its utility stems from the guanidine (B92328) group, which exhibits high basicity and can act as a nucleophile. ontosight.aisolubilityofthings.com This strong basic character allows it to facilitate reactions such as condensation, esterification, and dehydration. chembk.com Guanidine derivatives, in general, are recognized for their properties as superbases and have found application in organocatalysis. smolecule.com The hydrochloride salt of this compound is also utilized in chemical synthesis as an efficient base catalyst. a2bchem.com Its strong basicity and relatively low steric hindrance make it suitable for promoting various transformations, including deprotonation reactions and nucleophilic substitutions. a2bchem.com

The catalytic activity of guanidines is also being explored in the synthesis of complex molecules. For instance, N-heterocyclic carbenes (NHCs), which can be generated from guanidinium (B1211019) salts, have been used to catalyze reactions like the cyclocondensation of ketones and aminobenzonitriles. rsc.org

Applications in Specific Catalytic Reactions (e.g., Transesterification)

This compound has demonstrated its value in several specific catalytic reactions beyond general base catalysis. It is employed as a catalyst in transesterification reactions, a key process in various industrial applications. chembk.com

A notable application is in the aqueous Suzuki-Miyaura cross-coupling reaction. Research has highlighted the importance of a guanidine core in ligand systems for palladium(0) catalysis, leading to the discovery of this compound as an enhanced ligand for this reaction. acs.orgox.ac.ukresearchgate.net This novel palladium catalyst system enables the site-specific labeling of molecules like peptides and proteins under biologically compatible conditions. acs.orgacs.org

Furthermore, in the context of multicomponent reactions, N,N-dimethylguanidine has been used in the Biginelli reaction to synthesize 2-iminodihydropyrimidines, although early examples reported low yields. units.it More recent developments in one-pot synthesis methodologies have utilized N,N-dimethylguanidine to produce pyrimido[4,5-d]pyrimidin-4(1H)-ones in good yields. rsc.org

The table below summarizes key catalytic applications of this compound.

Table 1: Specific Catalytic Applications of this compound| Catalytic Reaction | Role of this compound | Outcome | Reference(s) |

|---|---|---|---|

| Transesterification | Base Catalyst | Facilitates ester exchange | chembk.com |

| Suzuki-Miyaura Coupling | Ligand for Palladium(0) | Enables aqueous cross-coupling and protein labeling | acs.org, ox.ac.uk, researchgate.net |

| Biginelli Reaction | Reactant/Base | Synthesis of dihydropyrimidines | units.it |

| One-pot Pyrimidine (B1678525) Synthesis | Reactant/Base | Efficient synthesis of pyrimido[4,5-d]pyrimidin-4(1H)-ones | rsc.org |

Metal-Organic Frameworks and Coordination Chemistry with this compound Ligands

Guanidine and its derivatives are utilized as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. units.itlookchem.com The guanidine moiety can establish strong interactions with target receptors. units.it this compound, specifically, can act as a ligand, coordinating with metal centers. An example is the formation of a coordinated N,N-dimethylguanidine ligand with cobalt, resulting in a charge-neutral complex. acs.org The high affinity of guanidine ligands for metal ions leads to very stable complexes. acs.org

The interaction between metals and ligands is a fundamental concept in coordination chemistry, where the metal acts as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor). libretexts.org This interaction can alter the properties of both the metal and the ligand. libretexts.org

While the direct incorporation of this compound into Metal-Organic Frameworks (MOFs) is not extensively detailed in the provided results, related compounds and concepts are relevant. For instance, MOFs like Cu-BTC, which are built from metal ions and organic linkers, have been used to create modified electrodes for detecting metformin (B114582) (1,1-dimethylbiguanide), a structurally related compound. researchgate.net The synthesis of guanidine derivatives can be catalyzed by materials like Zn-Al hydrotalcite, and guanidines are known to be involved in the formation of MOFs. lookchem.com This suggests the potential for this compound to be used as a ligand or building block in the design of novel MOFs.

Interplay with Enzymatic Systems: Academic Research Perspectives on Catalytic Function

In biochemical research, this compound and its derivatives are studied for their interactions with enzymatic systems, often as modulators of enzyme activity. smolecule.com The guanidinium group is known to interact with various biological targets, thereby influencing cellular processes. smolecule.com

Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). nzytech.com Its inhibition is a subject of therapeutic interest. Research into the effects of various guanidino compounds on arginase activity has been conducted. Studies on asymmetric dimethylarginine (ADMA), an endogenous nitric oxide synthase inhibitor, found that it did not act as a substrate or an inhibitor for arginase. nih.gov In fact, in bovine pulmonary artery endothelial cells, the presence of ADMA led to an increase in urea production, which was attributed to the inhibition of nitric oxide synthase (NOS), making more L-arginine available for arginase. nih.gov

While direct inhibition of arginase by this compound is not explicitly confirmed in the provided search results, the study of related methylated arginine compounds provides a framework for understanding these interactions. For example, a chemical rescue study of an argininosuccinate (B1211890) lyase mutant used various guanidinium compounds to restore activity, but this compound was found to be ineffective, suggesting that a hydrogen bond donor at the N-1 position is required for the rescue. nih.gov This highlights the structural specificity required for interaction with the active sites of enzymes involved in arginine metabolism.

This compound has been identified as an inhibitor of nitric oxide synthase (NOS). NOS enzymes are responsible for synthesizing nitric oxide (NO), a critical signaling molecule, from L-arginine. semanticscholar.org The inhibition of NOS can have significant physiological effects.

Research has shown that this compound acts as a mixed inhibitor for both endothelial NOS (eNOS) and inducible NOS (iNOS). nih.govcas.cz In studies on hypertensive rats, acute administration of dimethylguanidine induced a significant rise in blood pressure, demonstrating its potent inhibitory effect on NO synthesis. nih.gov Other studies have noted that the selectivity of iNOS inhibitors can be lost when methyl groups are substituted for a hydrazine (B178648) moiety, as is the case with this compound compared to aminoguanidine. ahajournals.org The inhibition of NOS by endogenous compounds like asymmetric dimethylarginine (ADMA) is a known mechanism that leads to endothelial dysfunction. semanticscholar.org The study of exogenous inhibitors like this compound contributes to the understanding of these pathways.

The table below summarizes the inhibitory profile of this compound on different NOS isoforms.

Table 2: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by this compound| NOS Isoform | Effect of this compound | Context of Finding | Reference(s) |

|---|---|---|---|

| Endothelial NOS (eNOS) | Inhibition | Mixed eNOS/iNOS inhibitor | nih.gov, cas.cz |

| Inducible NOS (iNOS) | Inhibition | Mixed eNOS/iNOS inhibitor; less selective than aminoguanidine | ahajournals.org, nih.gov |

Table of Mentioned Compounds

Computational and Theoretical Chemistry Studies of 1,1 Dimethylguanidine Systems

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of 1,1-dimethylguanidine, including its electronic structure, stability, and reactivity.

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the electronic structure of this compound. These calculations provide information on molecular orbital energies, charge distribution, and bond characteristics. For instance, studies on related guanidine (B92328) derivatives have shown that the arrangement of substituents significantly influences electron delocalization within the guanidine core. researchgate.net The presence of the two methyl groups on a single nitrogen atom in this compound impacts the electronic environment compared to its isomers like 1,3-dimethylguanidine.

Energetic characterizations involve calculating properties such as the heat of formation and ionization potential. These values are crucial for assessing the molecule's stability and its propensity to participate in chemical reactions. Theoretical calculations can also predict the proton affinity, which is a measure of a molecule's basicity in the gas phase. For diaminoguanidine (B1197381), a related compound, the absolute proton affinity is greater than that of guanidine, a phenomenon attributed to intramolecular interactions in the protonated form. researchgate.net

Computed Molecular Properties of this compound and its Sulfate (B86663) Salt

| Property | This compound | This compound sulfate | Reference |

|---|---|---|---|

| Molecular Weight | 87.12 g/mol | 185.21 g/mol | nih.govnih.gov |

| XLogP3-AA | -0.8 | Not Available | nih.gov |

| Hydrogen Bond Donor Count | 2 | 4 | nih.govchemscene.com |

| Hydrogen Bond Acceptor Count | 1 | 3 | nih.govchemscene.com |

| Rotatable Bond Count | 1 | 0 | nih.govchemscene.com |

| Exact Mass | 87.079647300 Da | 185.04702701 Da | nih.govnih.gov |

| Topological Polar Surface Area (TPSA) | Not Available | 127.71 Ų | chemscene.com |

Quantum chemical calculations are highly effective in predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to generate theoretical infrared (IR) and Raman spectra, which can then be compared with experimental data for structural confirmation. researchgate.netresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. mdpi.com For instance, the distinct spectroscopic signatures of 1,3-dimethylguanidine, such as its ¹H NMR signal at δ 2.70 ppm for the N–CH₃ group, differentiate it from this compound.

Theoretical methods are also invaluable for mapping out reaction pathways. By calculating the energies of reactants, products, transition states, and intermediates, a potential energy surface for a given reaction can be constructed. acs.orgrsc.org This allows for the determination of reaction barriers (activation energies) and reaction energies, providing a detailed mechanistic understanding of chemical transformations involving this compound. For example, pulse radiolysis studies have investigated the reaction of hydroxyl radicals with this compound, revealing the formation of transient radical species. kyoto-u.ac.jpresearchgate.net At a neutral pH of 7.0, the reaction with hydroxyl radicals leads to a transient species with an absorption maximum at 320 nm. kyoto-u.ac.jpresearchgate.net These experimental findings can be complemented by theoretical calculations to elucidate the structures of these transient species and the mechanisms of their formation and decay.

Electronic Structure and Energetic Characterizations

Molecular Dynamics and Docking Simulations for Compound Interactions (for derivatives)

While direct molecular dynamics and docking studies on this compound itself are not extensively reported in the provided context, these computational techniques are widely applied to its derivatives, particularly in the context of drug discovery and materials science.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of conformational changes, intermolecular interactions, and the influence of solvent. scielo.brnih.gov For derivatives of this compound, MD simulations can be used to explore their interactions with biological macromolecules like proteins or nucleic acids. nih.govrsc.org These simulations can reveal how a ligand binds to a receptor, the stability of the resulting complex, and the key amino acid residues involved in the interaction. scielo.brrjeid.com The stability of a docked complex can be further assessed through MD simulations, often run for nanoseconds or even microseconds, by analyzing parameters like root mean square deviation (RMSD) and radius of gyration (Rg). nih.govajchem-a.com

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comjmchemsci.com This is particularly useful in drug design for screening virtual libraries of compounds against a biological target. pensoft.net For derivatives of this compound, docking studies can predict their binding affinity and mode of interaction with a specific protein's active site. mdpi.comjmchemsci.com The results of docking simulations are often scored based on the predicted binding energy, with more negative values indicating a higher affinity. ajchem-a.com

Conformational Analysis and Tautomeric Equilibria Studies

The three-dimensional shape (conformation) of a molecule is crucial to its function. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. indiana.edu For a flexible molecule like this compound, different spatial arrangements of its atoms are possible due to rotation around single bonds. Computational methods can be used to explore the potential energy surface and identify the low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. For substituted cyclohexanes, for example, the chair conformation that places the larger substituent in an equatorial position is generally more stable due to minimized steric strain. libretexts.org

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond. numberanalytics.comresearchgate.net Guanidines can exhibit tautomerism. clockss.org Quantum chemical calculations are essential for studying the tautomeric equilibria of this compound. numberanalytics.com By calculating the relative energies of the different tautomeric forms, it is possible to predict which tautomer is the most stable and therefore the most abundant at equilibrium. The ability to form different tautomers can significantly influence the molecule's chemical reactivity and its interactions with other molecules. numberanalytics.com For instance, studies on 2-iminoimidazolidine derivatives have shown that the preference for a particular tautomeric form can be correlated with the compound's pKa value. acs.org

Advanced Spectroscopic and Analytical Characterization of 1,1 Dimethylguanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. slideshare.netnih.gov For 1,1-Dimethylguanidine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable.

Proton (¹H) and Carbon-¹³C NMR Analysis

The ¹H NMR spectrum of this compound provides information on the different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. sigmaaldrich.comweebly.com The chemical shifts (δ) are influenced by the electron density around the nuclei, offering clues to the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) |

| ¹H | Methyl Protons (-CH₃) | ~2.7-2.9 |

| ¹H | Amine Protons (-NH₂) | Broad signal, ~4.5-5.5 |

| ¹³C | Methyl Carbons (-CH₃) | ~37-39 |

| ¹³C | Guanidinic Carbon (C=N) | ~160-162 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Techniques

To overcome the limitations of 1D NMR, especially in complex molecules, 2D NMR experiments are employed to establish correlations between different nuclei. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation technique helps identify protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would not show cross-peaks for the methyl protons as they are equivalent and not coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C. wikipedia.orgnumberanalytics.com In the HSQC spectrum of this compound, a cross-peak would be observed connecting the proton signal of the methyl groups to the carbon signal of the same groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. numberanalytics.com For this compound, an HMBC experiment would show a correlation between the methyl protons and the guanidinic carbon, confirming the connectivity within the dimethylamino group and its attachment to the central carbon.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, enabling their identification and quantification. organomation.comsilantes.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, often to four or more decimal places, which allows for the determination of the elemental composition of a molecule. bioanalysis-zone.commeasurlabs.cominnovareacademics.in This high resolution is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₃H₉N₃), the exact mass can be calculated and compared with the experimentally measured value to confirm its identity.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 88.0869 |

Note: The calculated m/z value is for the protonated molecule.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable structural information. nih.govwhitman.edu The fragmentation of protonated this compound can proceed through several pathways. A characteristic neutral loss is that of dimethylamine (B145610) (45 Da). researchgate.net The study of these fragmentation pathways helps in the unequivocal identification of the compound, even in complex mixtures. researchgate.netacs.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. iajps.com While not as structurally informative as NMR or MS, it is a simple, rapid, and cost-effective method for determining the concentration of an analyte in a solution. iajps.com

The quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For this compound, a wavelength of maximum absorbance (λmax) would be determined, and a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. rjptonline.org This calibration curve can then be used to determine the concentration of this compound in unknown samples. The λmax for metformin (B114582), a related dimethylguanidine compound, is around 232-233 nm. rjptonline.orgderpharmachemica.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for the identification of functional groups within a molecule. In the case of this compound, the IR spectrum provides distinct absorption bands that correspond to its key structural features, namely the N-H bonds of the amine and imine moieties, the C=N double bond of the imine, and the C-N single bonds.

The N-H stretching vibrations are prominent in the high-frequency region of the spectrum. These are typically observed between 3500 cm⁻¹ and 3200 cm⁻¹. The presence of both a primary amine (-NH₂) and an imine (=NH) group in this compound can result in multiple, often broad, absorption bands in this area due to asymmetric and symmetric stretching modes.

A crucial absorption for the characterization of this compound is the C=N stretching vibration of the imine group. This vibration gives rise to a strong band, which is typically found in the 1690-1640 cm⁻¹ region of the spectrum. The precise location and intensity of this band can be influenced by conjugation and coupling with N-H bending vibrations.

The N-H bending vibrations, particularly from the -NH₂ group, are expected to appear in the 1650-1580 cm⁻¹ range. Furthermore, the C-N stretching vibrations associated with the dimethylamino group and the bonds adjacent to the imine are located in the fingerprint region of the spectrum, generally between 1350 cm⁻¹ and 1000 cm⁻¹.

A summary of the characteristic IR absorption bands for this compound is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | -NH₂, =NH | 3500-3200 |

| C=N Stretch | Imine | 1690-1640 |

| N-H Bend | -NH₂ | 1650-1580 |

| C-N Stretch | C-N | 1350-1000 |

The exact wavenumbers for these vibrations can vary depending on the sample's physical state and the extent of intermolecular hydrogen bonding.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, identification, and quantification of this compound, particularly in complex matrices. The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector. Given the polar and basic nature of this compound, reversed-phase chromatography is often employed with specific considerations.

For the analysis of guanidino compounds, including this compound, ion-pairing agents are frequently added to the mobile phase to improve peak shape and retention on C18 columns. Common ion-pairing agents include heptafluorobutyric acid (HFBA) and trifluoroacetic acid (TFA). The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often necessary to achieve adequate separation from other components in the sample.

Detection is commonly achieved using a UV detector, as the guanidine (B92328) group has a UV chromophore. The detection wavelength is typically set around 200-215 nm for maximum sensitivity. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS).

| Parameter | Typical Conditions |

| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | Water with ion-pairing agent (e.g., 0.1% TFA or HFBA) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 200-215 nm or Mass Spectrometry |

Gas Chromatography (GC) can be utilized for the analysis of this compound; however, its direct analysis is challenging due to its high polarity and low volatility. To overcome these limitations, derivatization is typically required to convert this compound into a more volatile and thermally stable compound suitable for GC analysis.

A common derivatization strategy involves acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). This process replaces the active hydrogens on the nitrogen atoms with acyl groups, thereby reducing the compound's polarity and increasing its volatility. Following derivatization, the resulting derivative can be separated on a non-polar or medium-polarity capillary column, such as one coated with 5% phenyl-methylpolysiloxane.

Detection in GC is often performed using a Flame Ionization Detector (FID) or, for higher sensitivity and specificity, a Mass Spectrometer (GC-MS). GC-MS provides not only retention time data but also mass spectral information that can confirm the identity of the derivatized this compound.

| Step | Description |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA) |

| GC Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | Typically 250-280 °C |

| Oven Program | Temperature gradient to elute the derivative |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

For the analysis of highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) offers a powerful alternative to reversed-phase HPLC. HILIC utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high percentage of organic solvent, typically acetonitrile, and a smaller amount of aqueous buffer. This setup allows for the retention of polar analytes that are poorly retained in reversed-phase systems.

In HILIC, a water-rich layer is formed on the surface of the polar stationary phase, and partitioning of the analyte between this layer and the bulk mobile phase is the primary retention mechanism. This technique is particularly well-suited for the analysis of this compound from biological matrices, as it can be directly injected after protein precipitation with a high concentration of organic solvent, simplifying sample preparation.

The coupling of HILIC with tandem mass spectrometry (HILIC-MS/MS) provides excellent selectivity and sensitivity. The use of selected reaction monitoring (SRM) allows for the quantification of this compound at very low concentrations, even in the presence of complex sample matrices.

| Parameter | Typical Conditions |

| Stationary Phase | Polar (e.g., Amide, Zwitterionic) |

| Mobile Phase A | Acetonitrile with a small amount of acid (e.g., formic acid) |

| Mobile Phase B | Water with buffer (e.g., ammonium (B1175870) formate) |

| Elution | Gradient (decreasing organic content) |

| Detection | Tandem Mass Spectrometry (MS/MS) with Selected Reaction Monitoring (SRM) |

Biochemical Pathways and Biological System Interactions of 1,1 Dimethylguanidine

Endogenous Occurrence and Biochemical Fate Investigations

Research has identified 1,1-Dimethylguanidine as a compound present in human biological fluids, particularly in the context of certain disease states. A notable study from 1973 investigated its concentration in serum and its excretion in urine in individuals with chronic renal failure. dntb.gov.ua This study highlighted the presence of guanidino compounds, including this compound, in these patients. dntb.gov.ua

In the context of acute brain injury, such as subarachnoid hemorrhage, metabolomic analyses of cerebrospinal fluid (CSF) have been conducted to identify biomarkers. One such study identified dimethylguanidine valeric acid as a metabolite associated with poor outcomes. semanticscholar.org While distinct from this compound, this finding points to the relevance of substituted guanidino compounds within the central nervous system's metabolic response to injury. semanticscholar.org The development of highly sensitive analytical methods, such as high-performance liquid chromatography–tandem mass spectrometry, allows for the detection of related compounds like 1,1-dimethylhydrazine (B165182) down to very low concentrations (0.010 μg/L) in environmental samples, suggesting the potential for similar sensitivity in detecting this compound in biological matrices. researchgate.net

Metformin (B114582), a structurally related biguanide (B1667054), is known to be excreted largely unchanged in the urine. scirp.orgwikipedia.org Approximately 90% of the administered dose is eliminated via the kidneys within 24 hours in individuals with normal renal function. scirp.org This excretion is handled by renal tubular secretion. wikipedia.orgmdpi.com While this pertains to metformin, it provides a comparative context for the renal clearance of similar guanidine-based compounds.

Table 1: Investigated Presence of this compound in Biological Samples

| Biological Fluid | Condition Studied | Finding | Source |

|---|---|---|---|

| Serum | Chronic Renal Failure | Detected as a guanidino compound. | dntb.gov.ua |

| Urine | Chronic Renal Failure | Investigated as an excretion product. | dntb.gov.ua |

The metabolic fate of this compound is an area of active investigation, with research pointing towards enzymatic hydrolysis as a key transformation pathway. Studies on the biodegradation of the related antidiabetic drug metformin have shed light on enzymes that can also act on this compound.

A metformin hydrolase, comprised of MfmA and MfmB subunits, found in bacteria from wastewater treatment plants, has been shown to be specialized in metformin hydrolysis, breaking it down into dimethylamine (B145610) and guanylurea (B105422). nih.gov This enzyme, a member of the ureohydrolase superfamily, also exhibits activity towards other guanidines. nih.gov Notably, it displayed activity on dimethylguanidine that was comparable to its activity on the biguanide buformin. nih.gov

Further research has revealed that a putative predecessor enzyme to this metformin hydrolase specifically hydrolyzes dimethylguanidine instead of metformin. researchgate.net This suggests an evolutionary adaptation of these enzymes, where the ancestral function may have been the degradation of simpler guanidino compounds like this compound. researchgate.net The hydrolysis of this compound would be expected to yield dimethylamine and urea (B33335). The transformation of metformin by certain bacterial strains, such as Aminobacter sp. strain NyZ550, is known to proceed via pathways that result in the formation of guanylurea and dimethylamine, highlighting the cleavage of the bond adjacent to the dimethylamino group as a key metabolic step. nih.govsjtu.edu.cn

Presence in Biological Fluids and Excretion Profiles in Research Models

Mechanistic Studies of Biological Activity (excluding therapeutic claims)

This compound has been investigated for its interaction with key enzymes in the L-arginine metabolic pathways, specifically nitric oxide synthase (NOS) and arginase. These enzymes both utilize L-arginine as a substrate, creating a critical regulatory node for nitric oxide production and urea cycle function.

Research has demonstrated that this compound acts as a reversible inhibitor of all three major NOS isoforms (nNOS, eNOS, and iNOS). nih.gov This inhibitory action contrasts with that of other guanidino compounds like diaminoguanidine (B1197381), which can cause time- and concentration-dependent inactivation of the enzymes. nih.gov The inhibition by this compound was found to be reversible and did not show significant selectivity between the different NOS isoforms. nih.gov

The L-arginine pathway is a balance between NOS, which produces nitric oxide (NO) and citrulline, and arginase, which produces urea and L-ornithine. nih.govresearchgate.net Inhibition of NOS by compounds like asymmetric dimethylarginine (ADMA) can shift L-arginine metabolism towards the arginase pathway, potentially increasing the production of urea and polyamines necessary for cell proliferation. nih.gov While ADMA itself was found to be neither a substrate nor an inhibitor of arginase, the effect of this compound on arginase activity requires specific investigation. nih.gov The inhibition of arginase is a subject of research for its potential to enhance NO production by increasing L-arginine availability for NOS. researchgate.net The structure of inhibitors plays a key role in their binding to the arginase active site. researchgate.net

Table 2: Interaction of this compound with Nitric Oxide Synthase (NOS) Isoforms

| NOS Isoform | Type of Interaction | Selectivity | Source |

|---|---|---|---|

| nNOS (neuronal) | Reversible Inhibition | Non-selective | nih.gov |

| eNOS (endothelial) | Reversible Inhibition | Non-selective | nih.gov |

The interactions of this compound extend into broader metabolic networks, partly understood through its relationship with metformin. Metformin's primary mechanism involves the regulation of cellular energy metabolism, including the suppression of hepatic glucose production and modulation of intestinal glucose handling. wikipedia.orgmdpi.com It influences these pathways through complex mechanisms that are not fully elucidated but are known to involve AMP-activated protein kinase (AMPK) and mitochondrial glycerophosphate dehydrogenase (GPD2). wikipedia.orgmdpi.com

The biotransformation of this compound itself represents an interaction with metabolic networks. The enzymatic hydrolysis of this compound to dimethylamine and urea by specific hydrolases integrates it into nitrogen and one-carbon metabolism. researchgate.netsjtu.edu.cn Dimethylamine can be assimilated by certain microorganisms as a source of carbon and nitrogen. sjtu.edu.cn The study of metabolic networks can be viewed as a graph where metabolites are nodes and reactions are links; the addition or removal of a reaction (such as the hydrolysis of this compound) can alter the phenotype of the system. researchgate.net

In the context of pathology, the accumulation of related guanidino compounds can signify disruptions in metabolic networks. For example, elevated levels of symmetric dimethylarginine (SDMA) in the CSF of subarachnoid hemorrhage patients are associated with poor outcomes and are thought to interfere with L-arginine transport, thereby impacting NO production. semanticscholar.org This highlights how even small molecules structurally related to this compound can have significant effects within complex biological systems.

Research on Arginase and Nitric Oxide Pathways

Structure-Activity Relationships in Biological Research

The relationship between the chemical structure of this compound and its biological activity has been explored in mechanistic studies, often by comparing its effects to those of other guanidine (B92328) derivatives. These studies help to elucidate the specific molecular features required for biological interactions.

A key example comes from chemical rescue experiments on a mutant enzyme, inosine (B1671953) 5′-monophosphate dehydrogenase. nih.gov In these studies, researchers attempted to restore the function of an enzyme in which a critical arginine residue had been mutated. While small molecules containing a guanidinium (B1211019) group could sometimes rescue activity by functionally replacing the missing arginine side chain, this compound was found to be ineffective. nih.gov This result, in contrast to the partial success of other rescuing molecules, suggested that a hydrogen bond donor at the N-1 position of the guanidino group is crucial for the interaction. The substitution of both hydrogens at this position with methyl groups in this compound prevents this critical hydrogen bonding, thus abrogating its ability to function in this specific enzymatic context. nih.gov

In the context of nitric oxide synthase inhibition, the substitution pattern on the guanidino group influences the mechanism of action. While this compound is a reversible inhibitor, other compounds like diaminoguanidine and N-amino-L-arginine act as irreversible inactivators. nih.gov This indicates that the specific substituents determine whether the compound simply competes for the active site or participates in a reaction that permanently disables the enzyme. The two methyl groups on a single nitrogen atom in this compound confer a distinct chemical character compared to other symmetrically or asymmetrically substituted guanidines, leading to these different biological activities.

Design and Evaluation of Biologically Active Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a variety of biologically active derivatives. Researchers have modified this compound to explore and enhance its therapeutic potential across different biological systems, leading to the development of novel agents with specific activities. The primary strategies involve reacting this compound with other chemical moieties to create more complex molecules, which are then evaluated for their effects on biological targets.

A significant area of investigation has been the synthesis of pyrimidine (B1678525) derivatives. nih.govresearchgate.net One study describes the reaction of this compound with ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates to produce a series of ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates. nih.gov These esters were subsequently hydrolyzed to their corresponding carboxylic acids and then decarboxylated. nih.gov Evaluation of these new pyrimidines in guinea pig atria revealed distinct pharmacological profiles. For instance, 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid emerged as the most effective positive inotropic agent in the series, suggesting its mechanism may involve antagonism of the negative effects of endogenous adenosine (B11128) on the heart. nih.gov In contrast, its corresponding methyl ester derivative, methyl 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylate, was found to reduce both the contractile force and frequency of the atria, indicating it might act as a partial agonist at the purinergic A1 receptor. nih.gov

Another successful design strategy involves incorporating the this compound moiety into other heterocyclic systems to enhance antimicrobial activity. To improve the potency of thiazole-based compounds against Methicillin-resistant Staphylococcus aureus (MRSA), a series of second-generation analogues were synthesized. nih.gov By incorporating an N,N-dimethylguanidine group, researchers created derivatives with significantly enhanced antibacterial properties. One such derivative was found to be more potent than vancomycin, a standard drug for treating systemic MRSA infections. nih.gov

Furthermore, derivatives of this compound have been used as intermediates in the synthesis of other bioactive molecules. 1-Amino-3,3-dimethylguanidine (B13158052), a closely related derivative, is a key intermediate in the creation of pyrazinoylguanidines, a class of compounds known for their potent diuretic and natriuretic activity. vulcanchem.com These derivatives function by inhibiting the reabsorption of sodium in the kidneys. vulcanchem.com

The table below summarizes the findings from the design and evaluation of various this compound derivatives.

| Derivative Class | Modification Strategy | Biological Target/System | Observed Biological Activity | Reference(s) |

| Pyrimidine Carboxylic Acids | Reaction with 3-oxoalkanoates, followed by hydrolysis | Guinea Pig Atria | Positive inotropic effects; antagonism of adenosine | nih.gov |

| Pyrimidine Carboxylate Esters | Reaction with 3-oxoalkanoates | Guinea Pig Atria | Reduced cardiac contractile force and frequency | nih.gov |

| Thiazole Derivatives | Incorporation of N,N-dimethylguanidine group | Methicillin-resistant S. aureus (MRSA) | Potent antibacterial activity | nih.gov |

| Pyrazinoylguanidines | Synthesized using 1-amino-3,3-dimethylguanidine as an intermediate | Renal Sodium Reabsorption | Diuretic and natriuretic activity | vulcanchem.com |

Theoretical Models of Receptor Interactions

Computational methods, particularly molecular docking and pharmacophore modeling, have become indispensable tools for predicting and rationalizing the interactions between this compound derivatives and their biological receptors at a molecular level. These theoretical models provide insights into binding affinities, specific intermolecular interactions, and the structural requirements for biological activity.

Molecular docking studies have been employed to investigate the interaction of this compound analogues with various protein targets. One such study focused on Glycogen Synthase Kinase 3β (GSK-3β), a target in diabetes research. nih.govresearchgate.net The analysis explored the binding modes of several metformin analogues, which share structural similarities with this compound. nih.gov Another in silico study investigated the vascular response of metformin, chemically known as 3-(diaminomethylidene)-1,1-dimethylguanidine, by simulating its interaction with hormonal receptors. mdpi.com These docking simulations revealed that metformin is capable of binding to both androgen and estrogen receptors (ERα and ERβ). mdpi.com The model for the interaction with ERα showed the formation of two hydrogen bonds with the amino acid residues Leu 346 and Glu 353, as well as an electrostatic bond with Glu 353, which is indicative of an active binding mode. mdpi.com

In a different therapeutic area, hybrid compounds derived from a 2-aminobenzothiazole (B30445) nucleus linked to various guanidines were evaluated in silico for their potential as antidiabetic agents. mdpi.com Molecular docking simulations showed that a derivative, 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine, had a high binding affinity for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of glucose metabolism. mdpi.com

The interaction of guanidine-based ligands with nucleic acid receptors has also been explored. In-line probing assays were used to study the binding of various guanidine analogs, including this compound, to a guanidine-IV riboswitch, a bacterial RNA element that regulates gene expression. biorxiv.org While the parent guanidine molecule was shown to bind to and structurally modulate the riboswitch, the study found that this compound exhibited no evidence of binding at concentrations up to 10 mM, suggesting that the methyl groups interfere with the specific interactions required for recognition by this particular RNA receptor. biorxiv.org

Pharmacophore modeling is another theoretical approach used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. columbiaiop.ac.in This method is used to screen large databases for new potential lead compounds and to guide the design of new derivatives with improved activity. mdpi.com For instance, a pharmacophore model can be generated based on the known interactions of a potent inhibitor within its receptor's binding pocket. This model, consisting of features like hydrogen bond donors, acceptors, and hydrophobic regions, then serves as a 3D query to find other molecules that can adopt a similar conformation and are therefore likely to bind to the same target. mdpi.com

The table below provides a summary of theoretical studies on the receptor interactions of this compound and its analogs.

| Compound/Derivative Class | Receptor/Target | Theoretical Method | Key Findings | Reference(s) |

| Metformin (3-(diaminomethylidene)-1,1-dimethylguanidine) | Estrogen Receptor α (ERα) | Molecular Docking | Forms hydrogen bonds with Leu 346 and Glu 353; electrostatic bond with Glu 353. | mdpi.com |

| Metformin Analogues | Glycogen Synthase Kinase 3β (GSK-3β) | Molecular Docking | Analysis of binding modes to the enzyme's active site. | nih.govresearchgate.net |

| Guanidine-linked 2-Aminobenzothiazoles | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Molecular Docking | High binding affinity predicted for specific derivatives. | mdpi.com |

| This compound | Guanidine-IV Riboswitch (RNA) | In-line Probing Assay | No evidence of binding, unlike the parent guanidine compound. | biorxiv.org |

Future Research Directions and Interdisciplinary Perspectives for 1,1 Dimethylguanidine

Innovations in Synthetic Strategies and Green Chemistry Applications

The development of novel and sustainable methods for synthesizing 1,1-dimethylguanidine and its derivatives is a key area of future research. Green chemistry principles, which focus on minimizing hazardous substances and waste, are central to these innovative efforts. sphinxsai.comijnc.ir

Current synthetic routes often involve the reaction of guanidine (B92328) with methylating agents. ontosight.ai Future strategies will likely focus on the use of renewable feedstocks and more environmentally benign catalysts. oecd-ilibrary.org For instance, research into catalytic systems, such as scandium(III) triflate in aqueous media for guanylation reactions, presents a milder and more efficient alternative to traditional methods. The exploration of solvent-free reactions and the use of supercritical fluids like carbon dioxide as reaction media are also promising avenues for reducing the environmental impact of synthesis. oecd-ilibrary.orgplusplustutors.com

Key Areas for Innovation in Synthesis:

Renewable Feedstocks: Investigating the use of bio-based materials as starting points for synthesis. oecd-ilibrary.org

Catalysis: Developing highly efficient and selective catalysts to minimize byproducts. sphinxsai.com

Alternative Solvents: Employing water or supercritical fluids to replace hazardous organic solvents. oecd-ilibrary.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. plusplustutors.com

Expansion of Catalytic Applications and Material Science Integration

This compound and its derivatives have shown significant promise as organocatalysts. wikipedia.org Organocatalysis, a form of catalysis that uses small organic molecules, offers a more sustainable alternative to metal-based catalysts. wikipedia.org Future research will likely focus on expanding the scope of reactions catalyzed by this compound-based systems. This includes their application in polymerization reactions, such as for L-lactide, and in the synthesis of complex organic molecules. dntb.gov.uadntb.gov.ua

In the realm of material science, the integration of this compound into novel materials is an exciting prospect. Its ability to act as a ligand for metal complexes opens up possibilities for creating new functional materials. nih.gov For example, its use as a ligand in palladium-catalyzed cross-coupling reactions has already been demonstrated. nih.gov Further exploration could lead to the development of advanced materials with tailored electronic, optical, or catalytic properties. numberanalytics.com The creation of nanocomposites, where this compound or its derivatives are incorporated into a matrix, could lead to materials with enhanced catalytic activity and stability. mdpi.com

Potential Future Applications in Catalysis and Materials Science:

| Application Area | Description | Potential Impact |

| Organocatalysis | Development of new catalytic reactions for fine chemical synthesis. wikipedia.org | Greener and more efficient chemical manufacturing. |